2-(Fluoromethyl)phenol
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Overview
Description
2-(Fluoromethyl)phenol is an organic compound with the molecular formula C7H7FO It is a derivative of phenol, where a fluoromethyl group (-CH2F) is attached to the benzene ring at the ortho position relative to the hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Aromatic Substitution: One common method for synthesizing 2-(Fluoromethyl)phenol involves the nucleophilic aromatic substitution of a halogenated precursor.
Direct Fluorination: Another method involves the direct fluorination of 2-methylphenol using a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(Fluoromethyl)phenol can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound can yield hydroquinones.
Electrophilic Substitution: The hydroxyl group activates the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Electrophilic Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro, sulfo, or halogenated derivatives of this compound.
Scientific Research Applications
2-(Fluoromethyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors by altering the electronic distribution and steric properties of the molecule . This can lead to changes in the activity of the target proteins and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenol: Contains a trifluoromethyl group (-CF3) instead of a fluoromethyl group.
2-Methylphenol (o-Cresol): Contains a methyl group (-CH3) instead of a fluoromethyl group.
2-Chloromethylphenol: Contains a chloromethyl group (-CH2Cl) instead of a fluoromethyl group.
Uniqueness
2-(Fluoromethyl)phenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can result in different reactivity patterns and interactions compared to its non-fluorinated analogs. The fluorine atom can also enhance the compound’s stability and bioavailability, making it valuable in various applications .
Properties
CAS No. |
62037-87-0 |
---|---|
Molecular Formula |
C7H7FO |
Molecular Weight |
126.13 g/mol |
IUPAC Name |
2-(fluoromethyl)phenol |
InChI |
InChI=1S/C7H7FO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2 |
InChI Key |
AYHHDHPNVPMCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CF)O |
Origin of Product |
United States |
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